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Abstract

Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-
generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist
of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for
the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia
(CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the
pituitary gland, Tildacerfont modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading
to a reduction in adrenocorticotropic hormone (ACTH) secretion.[1][5] This mechanism
addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal
androgens and steroid precursors.[6] This guide provides a comprehensive overview of
Tildacerfont's chemical structure, physicochemical properties, mechanism of action, and
summarizes key clinical findings and experimental methodologies.

Chemical Structure and Identification

Tildacerfont is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a
substituted thiazole and a morpholine ring.
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Identifier Value Source(s)

4-[5-chloro-4-(2,5-dimethyl-7-
entan-3-ylpyrazolo[1,5-

IUPAC Name P ) ”ypy [ ) [7]
a]pyrimidin-3-yl)-1,3-thiazol-2-

ylImorpholine

CAS Number 1014983-00-6 [8]

Molecular Formula C20H26CINsOS [7]

CCC(CC)C1=CC(C)=NC2=C(

SMILES String C(C)=NN12)C3=C(N=C(S3)N4  [8]
ccocc4)cl
Synonyms SPRO001, LY-2371712 [2][8]

Physicochemical and Pharmacokinetic Properties

Tildacerfont was developed to improve upon first-generation CRF1 antagonists, which were
limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] Tildacerfont has lower
lipophilicity and a more predictable pharmacokinetic profile.[9][10]

Table 2.1: Physicochemical Properties of Tildacerfont

Property Value Source(s)
Molecular Weight 419.97 g/mol [11]
Appearance Light yellow to yellow solid MedChemExpress
Predicted logP 4.93 [11]
Predicted pKa (Strongest
_ 3.41 [11]
Basic)
Solubility (DMSO) 4.2 - 10 mg/mL MedChemExpress
Powder: -20°C; In solvent:
Storage [8]

-80°C
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Table 2.2: Pharmacokinetic Parameters of Tildacerfont (Tablet Formulation)

Parameter Value Source(s)
Bioavailability Orally bioavailable [51[7]
Half-life (%) ~60 hours [10]
Time to Max Concentration

3 -6 hours [10]
(Tmax)
Metabolism Interaction Moderate CYP3A4 inhibitor [2]

Tablet formulation provides a
more consistent
] pharmacokinetic profile
Formulation Notes ) [10]
compared to powder-in-
capsule, with reduced

variability in AUC and Cmax.

) ) Cleared more rapidly in
Special Populations ] ] [12]
children than in adults.

Mechanism of Action and Signaling Pathway

Tildacerfont's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a
key regulator of the HPA axis.

In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis
(e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the
negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of
corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH
stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward
the androgen synthesis pathway.[6]

Tildacerfont binds with high affinity to CRF1 receptors located on the corticotrophs of the
anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF,
thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the
stimulus on the adrenal glands, leading to a significant reduction in the production of key

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tildacerfont
https://pubchem.ncbi.nlm.nih.gov/compound/Tildacerfont
https://www.researchgate.net/publication/353140496_Dose_Escalating_and_Bioavailability_Phase_1_Studies_Assessing_Safety_and_Tolerability_and_Pharmacokinetics_of_Tildacerfont_a_Small-Molecule_CRF1_Receptor_Antagonist
https://www.researchgate.net/publication/353140496_Dose_Escalating_and_Bioavailability_Phase_1_Studies_Assessing_Safety_and_Tolerability_and_Pharmacokinetics_of_Tildacerfont_a_Small-Molecule_CRF1_Receptor_Antagonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC8089947/
https://www.researchgate.net/publication/353140496_Dose_Escalating_and_Bioavailability_Phase_1_Studies_Assessing_Safety_and_Tolerability_and_Pharmacokinetics_of_Tildacerfont_a_Small-Molecule_CRF1_Receptor_Antagonist
https://www.biospace.com/spruce-biosciences-announces-topline-results-from-cahmelia-203-in-adult-classic-cah-and-cahptain-205-in-pediatric-classic-cah
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tildacerfont
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://endocrinenews.endocrine.org/tildacerfont-evaluated-in-two-phase-2-open-label-studies-in-adults-with-classic-congenital-adrenal-hyperplasia/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://firstwordpharma.com/story/4862243
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tildacerfont
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

adrenal androgens and precursors, such as androstenedione (A4) and 17-
hydroxyprogesterone (17-OHP).[6][13]
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Mechanism of Action of Tildacerfont on the HPA Axis.

Preclinical and Clinical Efficacy

Preclinical studies demonstrated that Tildacerfont effectively binds to CRF1 receptors and
blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This
foundational work led to a series of Phase 1 and Phase 2 clinical trials.
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Clinical studies in adult patients with classic CAH have consistently shown that Tildacerfont
can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study
(SPR001-202), once-daily administration of 400 mg Tildacerfont in patients with poor baseline
disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]

Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)

. Mean Reduction Maximum Mean
Biomarker . . Source(s)
from Baseline Reduction
ACTH -74% -84%
17-OHP -82% -82%
Androstenedione (A4)  -55% -79%

Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated
baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] Tildacerfont was
generally reported as safe and well-tolerated across multiple studies.[3]

Experimental Protocols
Chemical Synthesis Workflow

The synthesis of Tildacerfont involves a multi-step process culminating in the coupling of key
heterocyclic intermediates. A representative pathway is described in public filings.
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Simplified workflow for the chemical synthesis of Tildacerfont.
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Methodology:

e Coupling Reaction: 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is
reacted with 2,4-dichlorothiazole in the presence of a copper(l) chloride (CuCl) catalyst,
1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated
under a nitrogen atmosphere.

e Morpholine Addition: The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-
yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is
typically heated to reflux for several hours.

o Workup and Isolation: After cooling, the reaction mixture is diluted with solvent and water.
The crude product is isolated by filtration.

 Purification: The crude Tildacerfont is purified via recrystallization, typically from 2-propanol,
to yield the final, high-purity active pharmaceutical ingredient.

Clinical Trial Protocol (Phase 2 Dose-Finding Example)

The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-
201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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